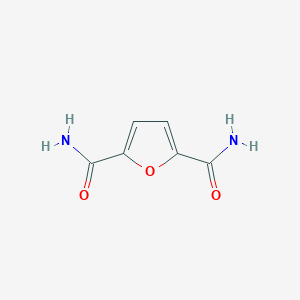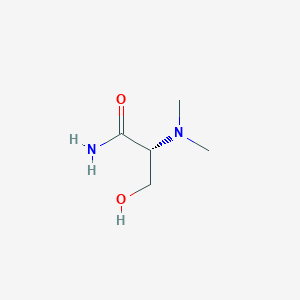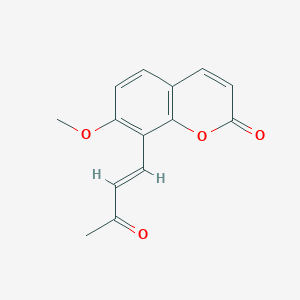
2-(2-Cyanophenoxy)tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanophenoxy)tetradecanoic acid, also known as CPOT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fatty acid analogs and is structurally similar to naturally occurring fatty acids. CPOT has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-(2-Cyanophenoxy)tetradecanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 2-(2-Cyanophenoxy)tetradecanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Cyanophenoxy)tetradecanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not subject to the variability that can occur with naturally occurring compounds. 2-(2-Cyanophenoxy)tetradecanoic acid is also relatively stable and can be stored for extended periods of time. However, 2-(2-Cyanophenoxy)tetradecanoic acid does have some limitations. It is a complex compound that requires specialized equipment and skilled personnel to synthesize. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 2-(2-Cyanophenoxy)tetradecanoic acid. One area of interest is the development of 2-(2-Cyanophenoxy)tetradecanoic acid analogs with improved properties, such as increased water solubility or enhanced potency. Another area of interest is the investigation of the potential use of 2-(2-Cyanophenoxy)tetradecanoic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid and to determine its potential therapeutic applications in a variety of disease states.
Synthesemethoden
2-(2-Cyanophenoxy)tetradecanoic acid can be synthesized through a multistep process that involves the reaction of phenoxybenzaldehyde with 1-bromo-2-tetradecene, followed by the addition of cyanide ion to form the nitrile intermediate. The nitrile is then hydrolyzed to yield the final product, 2-(2-Cyanophenoxy)tetradecanoic acid. The synthesis of 2-(2-Cyanophenoxy)tetradecanoic acid is a complex process that requires specialized equipment and skilled personnel.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanophenoxy)tetradecanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(2-Cyanophenoxy)tetradecanoic acid has also been studied for its anti-cancer properties, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
116624-99-8 |
|---|---|
Molekularformel |
C21H31NO3 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
2-(2-cyanophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |
InChI-Schlüssel |
OXSHLGFCFRUJLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Synonyme |
2-(2-Cyanophenoxy)tetradecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





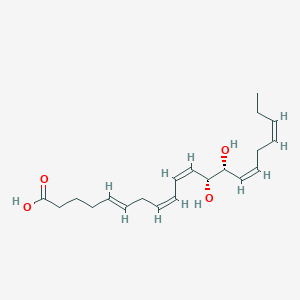

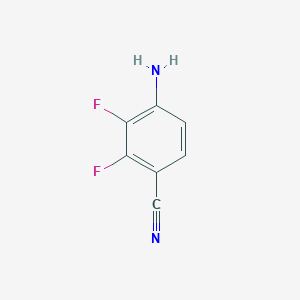
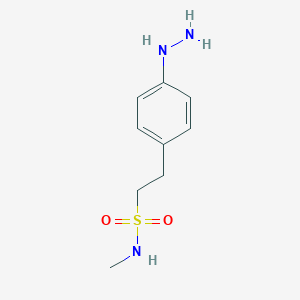



![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)

